Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate

Tyrosine hydroxylase inhibition Catecholamine biosynthesis Enzyme inhibitor potency

Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate (CL65263, compound is a fused bicyclic heterocycle belonging to the tetrahydropyrrolo[3,4-c]isoxazole class, characterized by a free 3-amino group and a 5-ethyl carboxylate substituent. It was first described in 1967 as a tyrosine hydroxylase (TH) inhibitor and has since been characterized as a modestly potent, metal-chelating inhibitor of this rate-limiting catecholamine biosynthetic enzyme.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
Cat. No. B11899647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC2=C(ON=C2C1)N
InChIInChI=1S/C8H11N3O3/c1-2-13-8(12)11-3-5-6(4-11)10-14-7(5)9/h2-4,9H2,1H3
InChIKeyGJEJGEPQIZPLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate (CAS 14299-23-1): A Fused Pyrrole-Isoxazole Tyrosine Hydroxylase Inhibitor


Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate (CL65263, compound 76) is a fused bicyclic heterocycle belonging to the tetrahydropyrrolo[3,4-c]isoxazole class, characterized by a free 3-amino group and a 5-ethyl carboxylate substituent [1]. It was first described in 1967 as a tyrosine hydroxylase (TH) inhibitor and has since been characterized as a modestly potent, metal-chelating inhibitor of this rate-limiting catecholamine biosynthetic enzyme [2]. The compound is also disclosed in US patent US3309368A as possessing diuretic and antihypertensive properties in warm-blooded animals [3]. Its molecular formula is C8H11N3O3 (MW 197.19 g/mol), and it is commercially available from several vendors at ≥98% purity for research use .

Why Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate Cannot Be Substituted by In-Class Analogs Without Quantitative Justification


The pyrrolo[3,4-c]isoxazole scaffold is exquisitely sensitive to substitution patterns that profoundly alter pharmacological activity. The free 3-amino group is a critical determinant: acylation of this position (e.g., to the 3-acetamido derivative CL-62375) reduces tyrosine hydroxylase inhibitory potency by approximately 150-fold in vitro and attenuates in vivo efficacy by one-third [1]. Furthermore, the mechanism of inhibition—noncompetitive with substrate and pteridine cofactor, reversible by exogenous Fe²⁺ or Cu²⁺—is a direct consequence of the metal-chelating capacity conferred by the 3-amino-isoxazole moiety; congeners lacking this chelating pharmacophore do not engage the target through the same pathway [2]. Even among 5-carboxylate esters, the ethyl ester specifically balances potency with synthetic tractability, as other 5-substituted variants (e.g., benzyl, tert-butyl) have divergent solubility and biological profiles [3]. Generic substitution within this class without direct comparative data therefore risks selecting a compound with fundamentally different target engagement, potency, and in vivo pharmacodynamics.

Quantitative Differentiation Profile of Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate Relative to Its Closest Analogs


Tyrosine Hydroxylase Inhibition Potency: 150-Fold Advantage Over the 3-Acetamido Congener

Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate (CL65263) inhibits bovine adrenal tyrosine hydroxylase with an IC50 of 100 μM [1]. In the same experimental system, its direct structural analog—ethyl 3-acetamido-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate (compound 251, CL-62375), which differs only by acetylation of the 3-amino group—exhibits an IC50 of 15,000 μM (15 mM) [1]. This represents a 150-fold loss of inhibitory potency upon a single functional group modification at the 3-position.

Tyrosine hydroxylase inhibition Catecholamine biosynthesis Enzyme inhibitor potency

In Vivo Adrenal Tyrosine Hydroxylase Suppression: Superior Efficacy Versus 3-Acetamido Analog at Equimolar Dosing

In rats administered a single intraperitoneal dose of 100 mg/kg, ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate reduced adrenal tyrosine hydroxylase activity by 45%, compared to a 30% reduction achieved by the 3-acetamido derivative (compound 251) at the identical 100 mg/kg dose [1]. Thus, at the same mg/kg dose, the free amine achieves 1.5-fold greater suppression of the target enzyme in a tissue relevant to systemic catecholamine regulation.

In vivo target engagement Adrenal tyrosine hydroxylase Catecholamine depletion

Cardiac Noradrenaline Depletion: Quantitative In Vivo Pharmacodynamic Marker

After three intraperitoneal doses of 75 mg/kg administered at 3-hour intervals, ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate produced a 69% reduction in heart noradrenaline levels in rats [1]. This effect is consistent with tyrosine hydroxylase inhibition in sympathetic nerve terminals where the enzyme governs norepinephrine biosynthesis. While direct comparator data for this specific endpoint are not available for all analogs, the magnitude of depletion is mechanistically consistent with the observed in vitro and ex vivo enzyme inhibition and represents a quantifiable, tissue-specific pharmacodynamic readout linked to the compound's primary mechanism.

Cardiac noradrenaline In vivo pharmacodynamics Sympathetic nervous system

Mechanism of Action: Fe²⁺-Reversible, Noncompetitive Inhibition Confers a Distinct Pharmacological Fingerprint

The inhibition of tyrosine hydroxylase by ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate is kinetically noncompetitive with both the substrate L-tyrosine and the pteridine cofactor (6-methyltetrahydropterin), and can be fully reversed by the addition of exogenous Fe²⁺ or Cu²⁺ ions [1]. The compound forms demonstrable complexes with Fe²⁺ in vitro, suggesting that its mechanism involves chelation of the catalytically essential iron atom at the enzyme active site [1]. In contrast, classical competitive TH inhibitors such as α-methyl-p-tyrosine act through a substrate-competitive mechanism and are not reversed by metal ion supplementation [2]. This mechanistic distinction means the compound can inhibit TH regardless of endogenous substrate or cofactor concentrations—a property not shared by substrate-competitive alternatives.

Metal chelation mechanism Noncompetitive inhibition Iron-dependent enzyme

Criticality of the Free 3-Amino Group: Acylation Abolishes Inhibitory Activity Across All Measured Endpoints

Systematic SAR studies demonstrated that acylation of the 3-amino group consistently and profoundly reduces activity across every endpoint measured. The acetylated derivative (compound 251) showed a 150-fold higher IC50 (15 mM vs. 100 μM), reduced in vivo adrenal TH suppression (30% vs. 45% at 100 mg/kg), and the general principle that 'acylation of the 3-amine group greatly decreased inhibition' was explicitly stated as a core SAR finding [1]. The patent literature further confirms that the free 3-amino group is the synthetically versatile handle for derivatization, enabling preparation of acetyl, trifluoroacetyl, trimethoxybenzoyl, and 5-chloro-2-pyrimidinyl variants—each with distinct biological profiles—underscoring that the unmodified amine is the progenitor pharmacophore from which all derivatives diverge [2].

Structure-activity relationship 3-amino pharmacophore Acylation effect

Synthetic Accessibility and Defined Purity: Reproducible Procurement for Research Use

The compound is synthesized via a documented two-step sequence: condensation of ethyl N-(2-cyanoethyl)glycinate with hydroxylamine followed by base-catalyzed cyclization, yielding the product in 82% yield with a melting point of 177–179°C (dec.) [1]. Contemporary commercial suppliers offer the compound at ≥98% purity (HPLC-verified) with full characterization data (NMR, MS) . This established synthetic route and defined quality specification contrast with less-characterized pyrrolo-isoxazole variants that lack reproducible synthesis protocols or commercial availability at research-grade purity.

Synthetic yield Commercial purity Quality specification

Optimal Research and Industrial Application Scenarios for Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate Based on Quantitative Evidence


Tyrosine Hydroxylase Inhibitor Tool Compound for Catecholamine Pathway Dissection

With a defined IC50 of 100 μM against bovine adrenal tyrosine hydroxylase and a noncompetitive, metal-reversible mechanism, this compound serves as a pharmacological tool for probing the rate-limiting step of catecholamine biosynthesis [1]. Its mechanism—unlike competitive inhibitors such as α-methyl-p-tyrosine—enables TH blockade independent of fluctuating endogenous tyrosine concentrations, making it particularly valuable for ex vivo tissue incubation studies and in vitro enzyme kinetic analyses where substrate levels cannot be rigorously controlled [1]. The quantitative in vivo benchmark of 69% cardiac noradrenaline depletion (3 × 75 mg/kg i.p.) provides a reference point for experimental design in rodent models of sympathetic nervous system function [2].

Metal-Chelation Mechanism Studies on Iron-Dependent Dioxygenases

The compound's ability to form complexes with Fe²⁺ in vitro and the full reversibility of its enzyme inhibition by exogenous iron or copper make it a well-characterized probe for studying metal-chelation-based inhibition of non-heme iron enzymes [1]. It can serve as a comparator ligand in studies of other iron-chelating TH inhibitors (e.g., bipyridyl, o-phenanthroline, bathophenanthroline) where relative chelation affinity, rather than active-site complementarity, governs inhibitory potency [2]. The availability of the structurally matched but >150-fold less potent 3-acetamido derivative provides a built-in negative control for chelation-dependent vs. chelation-independent effects [1].

Antihypertensive and Diuretic Drug Discovery Starting Point

US patent US3309368A explicitly claims this class of 3-amino-4H-pyrrolo[3,4-c]isoxazoles as diuretic and antihypertensive agents in warm-blooded animals [1]. The Gadekar et al. (J Med Chem 1968) study further establishes the hypotensive activity structure-activity landscape for this series [2]. As the progenitor compound bearing the free 3-amino group and ethyl ester, CL65263 represents the logical starting scaffold for medicinal chemistry optimization programs targeting novel antihypertensive mechanisms that couple catecholamine depletion with diuretic action—a dual pharmacology difficult to achieve with single-target agents. Its 82% synthetic yield and well-characterized derivatization chemistry (acylation, N-substitution at the 5-position) facilitate rapid analog generation [1].

Reference Standard for Pyrrolo-Isoxazole Library Quality Control

Given its defined melting point (177–179°C dec.), established synthetic route with reproducible yield (82%), and commercial availability at ≥98% purity with full analytical characterization [1][2], this compound can serve as a chromatographic and spectroscopic reference standard for quality control of pyrrolo[3,4-c]isoxazole compound libraries. Its distinct HPLC retention, NMR signature, and mass spectrum provide anchor points for purity assessment of synthetic analogs, degradation products, or metabolite identification studies. This is particularly relevant given that the compound has been reported as discontinued by some vendors , making authenticated reference material essential for verifying the identity of replacement stocks from alternative suppliers.

Quote Request

Request a Quote for Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.